5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine, typically involves classical synthesis protocols such as the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods often involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .
Industrial Production Methods
Industrial production methods for quinoline derivatives focus on optimizing yield and purity while minimizing environmental impact. Techniques such as transition metal catalysis and green chemistry principles are commonly employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-N4-ethyl-8-iodoquinoline-3,4-diamine include other quinoline derivatives such as:
- 5-Chloro-7-iodo-8-hydroxyquinoline
- 5-Chloro-8-hydroxy-7-iodoquinoline
- 7-Iodo-5-chloro-8-hydroxyquinoline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of chlorine, ethyl, and iodine substituents on the quinoline ring. This unique structure imparts distinct reactivity and selectivity, making it particularly valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H11ClIN3 |
---|---|
Molecular Weight |
347.58 g/mol |
IUPAC Name |
5-chloro-4-N-ethyl-8-iodoquinoline-3,4-diamine |
InChI |
InChI=1S/C11H11ClIN3/c1-2-15-11-8(14)5-16-10-7(13)4-3-6(12)9(10)11/h3-5H,2,14H2,1H3,(H,15,16) |
InChI Key |
CFEVGLGZOMHVSO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=NC2=C(C=CC(=C21)Cl)I)N |
Origin of Product |
United States |
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